molecular formula C29H25N3O5 B12027563 1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate CAS No. 767335-92-2

1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate

Cat. No.: B12027563
CAS No.: 767335-92-2
M. Wt: 495.5 g/mol
InChI Key: ANFTYMNHXDXKRC-UXHLAJHPSA-N
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Description

1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxyanilino group, a naphthyl group, and a methylbenzoate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 2-naphthyl 4-methylbenzoate under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

767335-92-2

Molecular Formula

C29H25N3O5

Molecular Weight

495.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C29H25N3O5/c1-3-36-23-15-13-22(14-16-23)31-27(33)28(34)32-30-18-25-24-7-5-4-6-20(24)12-17-26(25)37-29(35)21-10-8-19(2)9-11-21/h4-18H,3H2,1-2H3,(H,31,33)(H,32,34)/b30-18+

InChI Key

ANFTYMNHXDXKRC-UXHLAJHPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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